molecular formula C9H8F3N3S B1479855 2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile CAS No. 2098140-55-5

2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile

Cat. No.: B1479855
CAS No.: 2098140-55-5
M. Wt: 247.24 g/mol
InChI Key: SUZXZSCTMVFQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile (CAS 2098140-55-5) is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C9H8F3N3S and a molecular weight of 247.24 g/mol, this compound features a fused thiopyranopyrazole core decorated with a pharmacologically promising trifluoromethyl group and a versatile acetonitrile moiety . The trifluoromethyl group is known to enhance metabolic stability and influence binding affinity to biological targets, while the acetonitrile substituent offers a synthetic handle for further structural diversification . Computed properties include a topological polar surface area of 66.9 Ų and a hydrogen bond acceptor count of 6, which are important parameters for predicting a compound's drug-likeness and cellular permeability . This scaffold is part of a class of compounds that have demonstrated a range of intriguing biological activities. While specific mechanistic data for this exact molecule is limited in the public domain, closely related structural analogues have been investigated as novel pro-apoptotic agents that induce mitochondrial permeability transition, leading to the release of caspase activators and programmed cell death in human tumor cell lines . Furthermore, pyrazole-core derivatives have shown potent antioxidant activity, effectively inhibiting ROS production in human platelets and endothelial cells, and have exhibited promising antiproliferative effects in screenings against various cancer cell lines . The thiopyrano[4,3-c]pyrazole structure is a key intermediate in the synthesis of more complex molecules explored for various therapeutic targets . As a versatile synthetic building block, it provides researchers with a valuable template for constructing compound libraries in hit-to-lead optimization campaigns. This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(trifluoromethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3S/c10-9(11,12)8-6-5-16-4-1-7(6)15(14-8)3-2-13/h1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZXZSCTMVFQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1N(N=C2C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it can bind to specific protein receptors, altering their conformation and activity, thereby modulating cellular signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Furthermore, it can impact cellular metabolism by modulating the activity of key metabolic enzymes, resulting in altered levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to active sites of enzymes, inhibiting their catalytic activity, or interact with transcription factors, influencing gene expression. Additionally, the compound may undergo post-translational modifications, further modulating its activity and function within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of thiopyrano-pyrazole derivatives. Key structural analogs and their distinguishing features include:

Compound Core Structure Substituents Key Properties/Applications Hazards
2-(3-(Trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile Thiopyrano[4,3-c]pyrazole -CF₃ (3-position), -CH₂CN (1-position) High thermal stability (>300°C) ; Potential agrochemical/pharmaceutical intermediate Flammable, corrosive, aquatic toxicity
2-(3-(Thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine Thiopyrano[4,3-c]pyrazole -Thiophen-2-yl (3-position), -CH₂CH₂NH₂ (1-position) Amine functionality for drug conjugation Similar hazards: explosive, toxic
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) Pyrazole -CF₃, -SO-(CF₃) Broad-spectrum insecticide Neurotoxic, environmental persistence
Ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile) Pyrazole -CF₃, -SO-Et Insecticide targeting GABA receptors Moderate toxicity to non-target species

Key Findings:

Synthetic Pathways: The target compound’s synthesis likely parallels methods for fluorinated quinolones (e.g., Boc-protected intermediates, cyclization with methyl hydrazine) , but diverges in sulfur incorporation for the thiopyrano ring.

Biological and Industrial Relevance: Unlike fipronil and ethiprole (pyrazole-based pesticides), the thiopyrano-pyrazole core may offer novel modes of action in agrochemicals or pharmaceuticals due to its fused bicyclic system . The compound’s high thermal stability (>300°C) aligns with applications requiring robustness under harsh conditions, such as polymer additives or catalytic intermediates .

Safety and Environmental Considerations :

  • Both the target compound and its thiophene analog share significant hazards (flammability, toxicity), but the trifluoromethyl group may increase environmental persistence, akin to fipronil’s ecological impact .

Preparation Methods

Formation of the Dihydrothiopyrano[4,3-c]pyrazole Core

  • The fused thiopyrano-pyrazole system is typically constructed via cyclization reactions involving pyrazole precursors bearing suitable functional groups and thiopyran ring-forming components. The cyclization often proceeds through nucleophilic attack and ring closure under acidic or basic conditions.
  • Thiopyrano ring formation may be achieved by intramolecular cyclization of hydroxy or halogen-substituted precursors with sulfur sources or thiol-containing reagents.
  • Pyrazole ring construction is commonly done via condensation of hydrazines with 1,3-dicarbonyl compounds or equivalents.

Introduction of the Trifluoromethyl Group

  • The trifluoromethyl substituent at the 3-position of the thiopyrano ring can be introduced by using trifluoromethylated building blocks or via trifluoromethylation reactions.
  • Common trifluoromethylation methods include nucleophilic trifluoromethylation using reagents like Ruppert-Prakash reagent (TMS-CF3), electrophilic trifluoromethylation using Togni or Umemoto reagents, or radical trifluoromethylation under photochemical or transition metal catalysis.
  • The choice depends on the stability of intermediates and functional group tolerance.

Installation of the Acetonitrile Substituent

  • The acetonitrile moiety attached to the nitrogen of the pyrazole ring (at the 1-position) is typically introduced via alkylation reactions.
  • Alkylation can be performed by reacting the pyrazole nitrogen with a suitable electrophile such as bromoacetonitrile or chloroacetonitrile under basic conditions.
  • Alternatively, nucleophilic substitution on a preformed pyrazole ring bearing a leaving group at the 1-position can be used.

Representative Synthetic Route (Inferred from Related Literature)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrazole formation Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds Formation of pyrazole core
2 Thiopyrano ring formation Intramolecular cyclization with sulfur source under acidic/basic conditions Formation of fused dihydrothiopyrano-pyrazole
3 Trifluoromethylation Use of electrophilic trifluoromethylation reagent (e.g., Togni reagent) Introduction of trifluoromethyl group at position 3
4 N-Alkylation with acetonitrile Reaction with bromoacetonitrile in presence of base (e.g., K2CO3) Installation of acetonitrile substituent at N1

Detailed Research Findings and Data

  • A recent investigation into fused heterocyclic systems involving pyrazole and thiopyran rings suggests that copper-catalyzed or transition-metal-free cyclization methods can efficiently construct these cores.
  • The trifluoromethyl group’s incorporation is often optimized to avoid decomposition of sensitive rings; mild electrophilic trifluoromethylation is preferred.
  • Alkylation with haloacetonitriles has been reported to proceed smoothly in polar aprotic solvents like acetonitrile or DMF, with potassium carbonate as a base, yielding high purity products after chromatographic purification.
  • Spectroscopic data (NMR, IR, MS) confirm the structure and purity of intermediates and final products, with characteristic signals for trifluoromethyl (19F NMR), nitrile (IR ~2250 cm^-1), and fused ring protons.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Comments
Pyrazole formation Hydrazine + 1,3-dicarbonyl, reflux in ethanol Yields depend on substituents
Thiopyrano cyclization Acidic or basic medium, 60-100°C, several hours Intramolecular ring closure
Trifluoromethylation Electrophilic reagent, room temp to 50°C, 1-3 h Avoids ring degradation
N-Alkylation Bromoacetonitrile, K2CO3, DMF or MeCN, 50-80°C, 12-24 h High yield, requires purification

Q & A

Q. How to design stability studies for this compound under physiological conditions?

  • Methodology:
  • pH Stability: Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. used ammonium acetate buffer (pH 6.5) for similar compounds .
  • Light/Oxygen Sensitivity: Store samples in amber vials under N2 and assess oxidation products via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.